4-((4-fluorophenyl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide
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Description
4-((4-fluorophenyl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C18H16FN3O3S2 and its molecular weight is 405.46. The purity is usually 95%.
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Scientific Research Applications
Detection Techniques in Chemical and Biological Sciences
A study by Wang et al. (2012) explores the use of fluorescent probes for detecting thiophenols over aliphatic thiols, which is crucial in chemical, biological, and environmental sciences. The design of these probes involves intramolecular charge transfer pathways, highlighting the role of such compounds in sensitive and selective detection techniques.
Synthesis and Structure-Activity Relationships
The research by Ren et al. (2000) discusses the synthesis of compounds including sulfonylurea and imidazolinone derivatives. This study underscores the importance of these compounds in the development of herbicides, showcasing their application in agricultural chemistry.
Cancer Therapeutics
A pivotal study by Hayakawa et al. (2007) investigates imidazo[1,2-a]pyridine derivatives, including a compound with a 4-fluorophenylsulfonyl group, as PI3 kinase p110α inhibitors. This research highlights the potential of such compounds in developing targeted cancer therapies.
Advanced Material Synthesis
In the field of materials science, Liu et al. (2013) explore the synthesis of fluorinated polyamides containing pyridine and sulfone moieties. These materials demonstrate significant potential in creating high-performance polymers with specific thermal and optical properties.
Medicinal Chemistry and Drug Development
The work by Tucker et al. (2015) outlines the efficient synthesis of heterocyclic sulfonamides and sulfonyl fluorides. These compounds are crucial in medicinal chemistry, especially in the parallel synthesis of potential therapeutic agents.
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3S2/c19-14-5-7-15(8-6-14)27(24,25)10-2-4-17(23)22-18-21-16(12-26-18)13-3-1-9-20-11-13/h1,3,5-9,11-12H,2,4,10H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBPDQJHBQTYRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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